molecular formula C19H27N3O2 B6059372 N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide

N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide

Cat. No.: B6059372
M. Wt: 329.4 g/mol
InChI Key: NZSGVCZEIRGNQC-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide is a complex organic compound with a unique structure that includes a cyclobutyl group, a piperazine ring, and a phenylpropyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the phenylpropyl group and the cyclobutyl group. Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate. The conditions vary depending on the specific reaction but often require controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide
  • N-cyclobutyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Uniqueness

N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c23-18(21-16-9-4-10-16)14-17-19(24)20-11-13-22(17)12-5-8-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSGVCZEIRGNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)CC2C(=O)NCCN2CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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